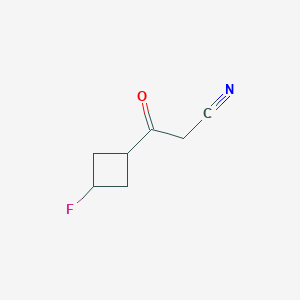
3-(3-Fluorocyclobutyl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluorocyclobutyl)-3-oxopropanenitrile is a fluorinated organic compound characterized by the presence of a fluorocyclobutyl group attached to a nitrile and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorocyclobutyl)-3-oxopropanenitrile typically involves multiple steps, starting from readily available precursors. One common approach is the selective fluorination of cyclobutyl derivatives. For instance, starting from 3-oxocyclobutane carboxylic acid, selective fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The resulting fluorinated intermediate can then be further functionalized to introduce the nitrile group through reactions such as nucleophilic substitution or dehydration of amides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorocyclobutyl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Nucleophiles like ammonia (NH3), thiols (RSH)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Substituted cyclobutyl derivatives
Scientific Research Applications
3-(3-Fluorocyclobutyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the development of advanced materials with specific properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism of action of 3-(3-Fluorocyclobutyl)-3-oxopropanenitrile depends on its specific application. In medicinal chemistry, the fluorine atom can enhance the compound’s interaction with biological targets by increasing its lipophilicity and stability. This can lead to improved binding affinity and selectivity for molecular targets, such as enzymes or receptors. The exact pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
3-(3-Fluorocyclobutyl)-3-oxopropanenitrile can be compared with other fluorinated cyclobutyl compounds, such as:
3-Fluorocyclobutylamines: These compounds have similar structural features but differ in their functional groups, leading to different chemical reactivity and applications.
3-Fluorocyclobutylmethanol:
2-(3-Fluorocyclobutyl)acetic acid: This compound contains a carboxylic acid group, making it more acidic and suitable for different types of chemical reactions.
The uniqueness of this compound lies in its combination of a fluorocyclobutyl group with both a nitrile and a ketone, providing a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
3-(3-fluorocyclobutyl)-3-oxopropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c8-6-3-5(4-6)7(10)1-2-9/h5-6H,1,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDLYQCDYBKEDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1F)C(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














